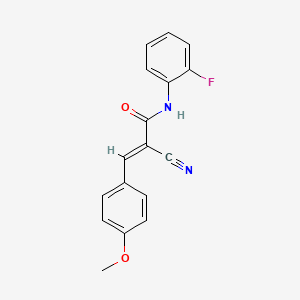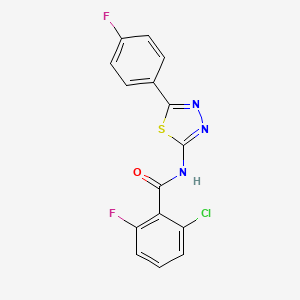
2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the thiadiazole family, which has been extensively studied for its diverse pharmacological properties. In
作用機序
The mechanism of action of 2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and diabetes. The compound has been shown to inhibit the activity of protein kinases and transcription factors, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes and signaling pathways, which are involved in the regulation of cell growth, inflammation, and diabetes. Additionally, the compound has been shown to induce apoptosis in cancer cells and have anti-inflammatory and anti-diabetic effects.
実験室実験の利点と制限
2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has high purity and yield. Additionally, the compound has shown promising results in the treatment of various diseases, making it a potential candidate for further research. However, the compound has some limitations for lab experiments. The compound is relatively unstable and requires careful handling and storage. Additionally, the compound has not been extensively studied for its toxicity and side effects, making it important to conduct further research in this area.
将来の方向性
There are several future directions for the research of 2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide. One potential direction is to explore the compound's potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects. Finally, the development of more stable and potent analogs of the compound could lead to the development of more effective treatments for various diseases.
合成法
The synthesis of 2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 4-fluoroaniline with thiosemicarbazide to form 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride to form 2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
2-chloro-6-fluoro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, the compound has been shown to have anti-inflammatory and anti-diabetic effects.
特性
IUPAC Name |
2-chloro-6-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3OS/c16-10-2-1-3-11(18)12(10)13(22)19-15-21-20-14(23-15)8-4-6-9(17)7-5-8/h1-7H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIRPCIIHTUBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethoxy-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2619929.png)
![1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2619931.png)
![11-((2-(azepan-1-yl)ethyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2619932.png)

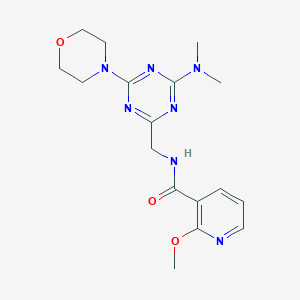
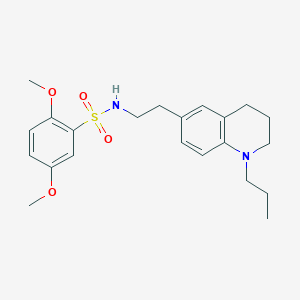
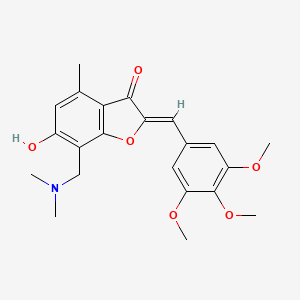
![(5-Chlorothiophen-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2619940.png)
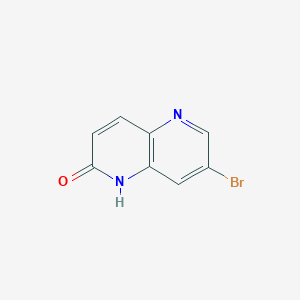

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2619945.png)


